![molecular formula C16H20N2O3 B2509401 N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide CAS No. 2097913-93-2](/img/structure/B2509401.png)

N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to afford inhibitors of cancer cell growth . Another approach includes the oxidation of tetracyano(N-benzyl-1,2-ethanediamine) to yield different oxidized products . Additionally, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to the formation of N-benzyl-1,2-ethanediamine and its derivatives . These methods indicate that the synthesis of N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide could potentially involve similar oxidative or reductive processes.

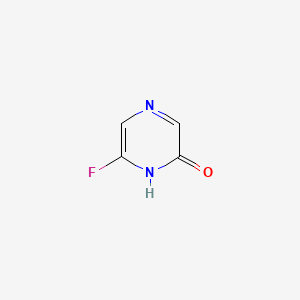

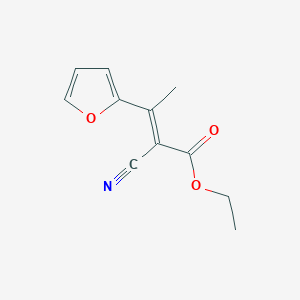

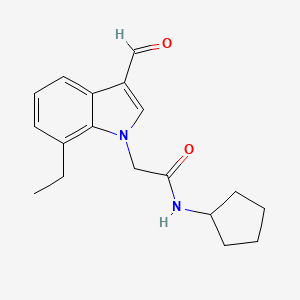

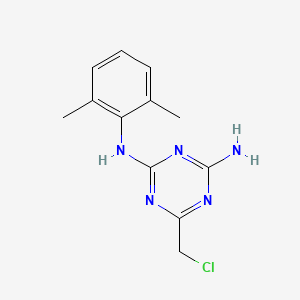

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy . For instance, the crystal structure of a Cu(II) complex with a related ligand was determined by X-ray diffraction . These techniques could be applied to determine the molecular structure of this compound, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

The related compounds exhibit a range of chemical reactivity. For example, the N-benzyl-2-cyano-2-(hydroxyimino)acetamide undergoes a Beckmann-type rearrangement upon reduction . The reactivity of this compound could also be explored through similar rearrangement reactions or by studying its potential as a ligand in metal complexes, as seen with the Cu(II) complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through thermal analysis methods like TG/DTA , as well as spectroscopic methods . These studies provide information on the stability, electronic transitions, and vibrational modes of the compounds. The properties of this compound could be inferred from such analyses, predicting its behavior in different chemical environments.

Scientific Research Applications

Chemical Transformations and Reactions

Reduction and Rearrangement Reactions : The reduction of related compounds, like N-benzyl-2-cyano-2-(hydroxyimino)acetamide, leads to the formation of unexpected products such as N-benzyl-1,2-ethanediamine, due to cyano group migration in Beckmann-type rearrangements (Darling & Chen, 1978).

Synthesis of Biomimetic Compounds : The synthesis of biomimetic copper(II) complexes involving derivatives of N-benzyl-1,2-ethanediamine indicates potential applications in studying biological systems and developing biomimetic materials (Murali, Palaniandavar & Pandiyan, 1994).

Intramolecular Interactions in Complexes : Investigations into the intramolecular stacking of aromatic rings in platinum(II) complexes using N-benzyl-1,2-ethanediamine derivatives suggest potential applications in designing molecular structures with specific electronic and spatial configurations (Goto, Matsumoto, Sumimoto & Kurosaki, 2000).

Synthesis and Material Science

Novel Polycyclic Compounds : Research involving the synthesis of novel polycyclic N-amidoimides based on derivatives of N-benzyl-1,2-ethanediamine demonstrates the potential for creating new classes of compounds with unique properties, such as antiviral activities (Selivanov et al., 2019).

Development of Antimicrotubule Agents : The synthesis of compounds like N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, which inhibit cancer cell growth, highlights the potential of N-benzyl-1,2-ethanediamine derivatives in developing new cancer treatments (Stefely et al., 2010).

Synthesis of Aluminum Complexes : Research into the synthesis of aluminum complexes supported by multidentate aminophenol ligands, including N-benzyl-1,2-ethanediamine derivatives, suggests applications in polymerization processes, indicating potential in materials science (Liu et al., 2013).

properties

IUPAC Name |

N-benzyl-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-14(17-11-13-7-3-1-4-8-13)15(20)18-12-16(21)9-5-2-6-10-16/h1,3-5,7-9,21H,2,6,10-12H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGRZFQHQNZUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)